

allosteric inhibition of HIV-1 integrase by inhibitor-60

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: HIV-1 inhibitor-60

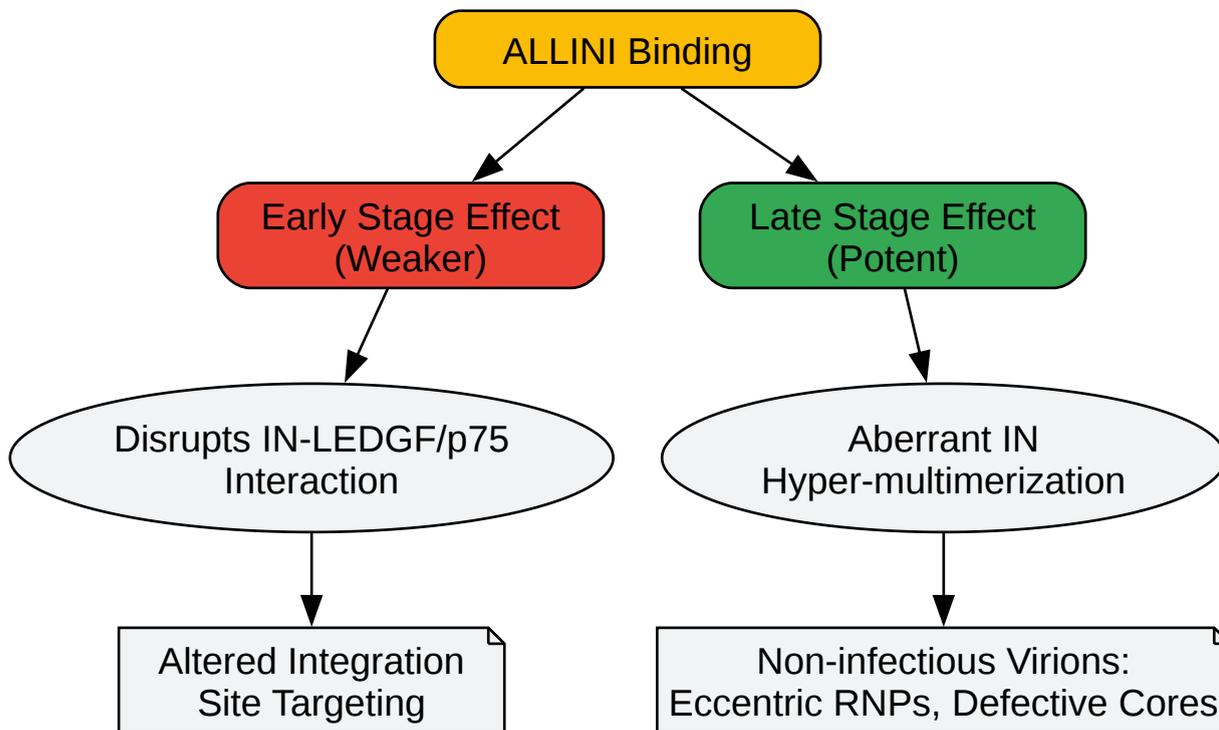
Cat. No.: S548940

Get Quote

Mechanism of Allosteric Inhibition

Allosteric Integrase Inhibitors (ALLINIs) represent a novel class of HIV-1 antivirals that differ from classical Integrase Strand Transfer Inhibitors (INSTIs) like Raltegravir or Dolutegravir. Instead of targeting the enzyme's active site, ALLINIs function as "molecular glues" that disrupt viral replication by binding to a pocket at the **Catalytic Core Domain (CCD) dimer interface**—the same site used by the host protein LEDGF/p75 [1] [2].

The following diagram illustrates the multimodal mechanism through which these inhibitors disrupt the HIV-1 replication cycle.



[Click to download full resolution via product page](#)

ALLINIs disrupt viral replication through distinct early and late phase mechanisms.

Quantitative Profiling of Lead ALLINI Compounds

Although data for "inhibitor-60" is unavailable, the table below summarizes the in vitro potency of several prominent ALLINIs from recent research, demonstrating the low nanomolar activity achievable with this class.

Table 1: In Vitro Potency of Selected Allosteric Integrase Inhibitors

Compound Name	Primary Scaffold	Inhibition of IN-LEDGF/p75 Interaction (IC ₅₀)	Promotion of IN Multimerization (AC ₅₀)	Antiviral Activity (EC ₅₀)	Key References
BDM-2	Benzene	47 nM	20 nM	Single-digit nM	[2]
MUT871	Benzene	14 nM	31 nM	Information Missing	[2]
BI-224436	Quinoline	90 nM	34 nM	< 15 nM	[3] [2]
STP0404 (Pirmitegravir)	Pyrrolopyridine	Information Missing	Information Missing	Advanced to Phase 2 Clinical Trials	[4] [2]
Compound 5 (Thiophene)	Thiophene	72 μM*	Information Missing	36 μM*	[5]

Note: IC₅₀ = Half-maximal inhibitory concentration; AC₅₀ = Half-maximal activation concentration; EC₅₀ = Half-maximal effective concentration. *Compound 5 is an early fragment-based lead with significantly lower potency than developed compounds.

Key Experimental Protocols for Characterization

The comprehensive characterization of ALLINIs relies on a suite of biochemical, biophysical, and virological assays. The methodologies below are standard for evaluating this drug class [5] [2].

1. Inhibitor Binding and Protein-Protein Interaction Disruption

- **Technique:** X-ray Crystallographic Fragment Screening and Co-crystallization.
- **Protocol:** High-resolution structures of inhibitor complexes are obtained by soaking small molecules into crystals of the IN Catalytic Core Domain (CCD) or multi-domain constructs. This reveals atomic-level binding interactions at the CCD-CCD dimer interface [5] [3].

- **Functional Assay:** Homogeneous Time-Resolved Fluorescence (HTRF) is used to quantitatively measure the disruption of the IN-LEDGF/p75 interaction. This assay determines the IC_{50} value for inhibitors [2].

2. Induction of Aberrant Integrase Multimerization

- **Assay:** In vitro multimerization assay monitored by fluorescence or light scattering.
- **Protocol:** Recombinant full-length integrase is incubated with the inhibitor, and the formation of higher-order oligomers is measured. The AC_{50} , the concentration at which 50% of the maximal multimerization is achieved, is a key potency metric [2].

3. Assessment of Antiviral Activity

- **Cell-based Assay:** Infection of T-cell lines (e.g., Jurkat) with engineered, single-round HIV-1 reporter viruses.
- **Protocol:** Cells or virus producer cells are treated with serial dilutions of the inhibitor. Infection efficiency is measured by luminescence or fluorescence, and the EC_{50} is calculated. A significant potency difference between the early and late stages of replication is a hallmark of this inhibitor class [6] [2].

Future Directions and Clinical Potential

The development of ALLINIs is a dynamically advancing field. Current research focuses on:

- **Overcoming Resistance:** Designing second-generation inhibitors, such as thiophenecarboxylic acid derivatives, that retain activity against mutants resistant to first-generation quinoline-based ALLINIs [5].
- **Structural Optimization:** Recent high-resolution cryo-EM and crystal structures of wild-type IN tetramers and intasomes provide unprecedented blueprints for rational drug design, enabling the development of compounds with improved potency and higher barriers to resistance [4] [3].
- **Clinical Translation:** With compounds like STP0404 (Pirmitegravir) in Phase 2 trials, the clinical potential of this class is being actively explored [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
2. Biological and Structural Analyses of New Potent Allosteric ... [pmc.ncbi.nlm.nih.gov]
3. Structure of a HIV-1 IN-Allosteric inhibitor complex at 2.93 Å ... [journals.plos.org]
4. Oligomeric HIV-1 integrase structures reveal functional ... [nature.com]
5. A New Class of Allosteric HIV-1 Integrase Inhibitors ... [pmc.ncbi.nlm.nih.gov]
6. Allosteric Integrase Inhibitor Influences on HIV-1 Integration ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [allosteric inhibition of HIV-1 integrase by inhibitor-60]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548940#allosteric-inhibition-of-hiv-1-integrase-by-inhibitor-60>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com